Cas no 1187165-28-1 (2-(3-Methylbenzoyl)-3-methylpyridine)

2-(3-Methylbenzoyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(3-Methylbenzoyl)-3-methylpyridine
- (3-Methylpyridin-2-yl)(m-tolyl)methanone
-
- インチ: 1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-11(2)6-4-8-15-13/h3-9H,1-2H3
- InChIKey: FXCFQISGFFZWGR-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=CC=CN=1)C1=CC=CC(C)=C1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 251
- トポロジー分子極性表面積: 30
2-(3-Methylbenzoyl)-3-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 202982-1g |
2-(3-Methylbenzoyl)-3-methylpyridine |
1187165-28-1 | 97% | 1g |
£554.00 | 2022-03-01 | |
Chemenu | CM488114-1g |
(3-Methylpyridin-2-yl)(m-tolyl)methanone |
1187165-28-1 | 97% | 1g |
$367 | 2022-06-14 | |
Fluorochem | 202982-5g |
2-(3-Methylbenzoyl)-3-methylpyridine |
1187165-28-1 | 97% | 5g |
£1702.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656656-1g |
(3-Methylpyridin-2-yl)(m-tolyl)methanone |
1187165-28-1 | 98% | 1g |
¥5785.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656656-5g |
(3-Methylpyridin-2-yl)(m-tolyl)methanone |
1187165-28-1 | 98% | 5g |
¥15388.00 | 2024-08-09 | |
Fluorochem | 202982-2g |
2-(3-Methylbenzoyl)-3-methylpyridine |
1187165-28-1 | 97% | 2g |
£837.00 | 2022-03-01 |
2-(3-Methylbenzoyl)-3-methylpyridine 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
2-(3-Methylbenzoyl)-3-methylpyridineに関する追加情報
Introduction to 2-(3-Methylbenzoyl)-3-methylpyridine (CAS No. 1187165-28-1)
2-(3-Methylbenzoyl)-3-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 1187165-28-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound combines a pyridine core with acylated aromatic and aliphatic substituents, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2-(3-Methylbenzoyl)-3-methylpyridine features a pyridine ring substituted at the 2-position with a 3-methylbenzoyl group and at the 3-position with a methyl group. This arrangement imparts unique electronic and steric properties, which have been exploited in numerous synthetic pathways and functional material designs. The presence of both aromatic and aliphatic components in its structure allows for diverse interactions with biological targets, making it an attractive scaffold for drug discovery efforts.
In recent years, the interest in 2-(3-Methylbenzoyl)-3-methylpyridine has surged due to its potential applications in medicinal chemistry. Researchers have been exploring its utility as a building block for more complex molecules, particularly in the development of novel therapeutic agents. The compound's ability to serve as a precursor for various pharmacophores has been highlighted in several cutting-edge studies.
One of the most compelling aspects of 2-(3-Methylbenzoyl)-3-methylpyridine is its role in the synthesis of bioactive molecules. For instance, studies have demonstrated its use in constructing derivatives that exhibit inhibitory effects on specific enzymes and receptors. These derivatives have shown promise in preclinical models, suggesting their potential as lead compounds for further optimization into drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases.
The 3-methylbenzoyl moiety in 2-(3-Methylbenzoyl)-3-methylpyridine is particularly noteworthy for its ability to modulate biological activity through hydrogen bonding and hydrophobic interactions. This feature has been leveraged in the design of molecules that can interact selectively with biological targets, thereby reducing off-target effects. The methyl groups at the 3-position further enhance the compound's structural diversity, allowing chemists to fine-tune its properties for specific applications.
Recent advancements in computational chemistry have also contributed to the growing interest in 2-(3-Methylbenzoyl)-3-methylpyridine. Molecular modeling studies have revealed insights into its binding modes with biological targets, providing valuable guidance for medicinal chemists. These computational approaches have enabled the rapid screening of derivatives with enhanced affinity and selectivity, accelerating the drug discovery process.
The synthesis of 2-(3-Methylbenzoyl)-3-methylpyridine itself is an intriguing challenge that has been addressed by several research groups. Different synthetic routes have been developed, each offering unique advantages in terms of yield, purity, and scalability. These methodologies often involve multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The optimization of these synthetic pathways is crucial for ensuring that sufficient quantities of high-quality material are available for downstream applications.
In addition to its pharmaceutical applications, 2-(3-Methylbenzoyl)-3-methylpyridine has shown promise in materials science. Its unique structural features make it a suitable candidate for designing advanced materials with tailored electronic properties. For example, derivatives of this compound have been explored as components in organic semiconductors and light-emitting diodes (OLEDs). The ability to fine-tune the electronic characteristics of these materials through structural modifications opens up new possibilities for next-generation display technologies and optoelectronic devices.
The chemical reactivity of 2-(3-Methylbenzoyl)-3-methylpyridine also makes it a valuable tool in synthetic organic chemistry. Its functional groups can undergo a variety of transformations, allowing chemists to construct complex molecular architectures efficiently. This reactivity has been harnessed in the development of novel synthetic strategies that overcome traditional limitations in molecule construction.
As research continues to evolve, the potential applications of 2-(3-Methylbenzoyl)-3-methylpyridine are likely to expand further. Emerging fields such as precision medicine and personalized therapeutics may benefit from the compound's versatility as a scaffold for tailored drug design. Furthermore, advancements in green chemistry principles may lead to more sustainable synthetic methods for producing this valuable intermediate.
In conclusion,2-(3-Methylbenzoyl)-3-methylpyridine (CAS No. 1187165-28-1) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structure and reactivity make it a valuable tool for pharmaceutical research, materials science, and synthetic chemistry. As our understanding of its properties grows and new methodologies are developed,this compound is poised to play an increasingly important role in scientific innovation.
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